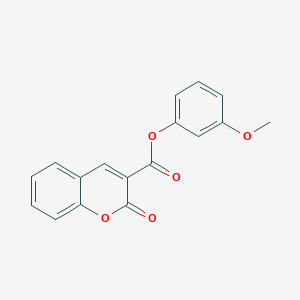

3-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

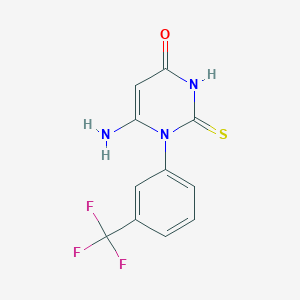

3-Methoxyphenyl 2-oxo-2H-chromene-3-carboxylate is a chemical compound that belongs to the chromene family. It has a molecular formula of C17H12O5 and an average mass of 296.274 Da .

Synthesis Analysis

The synthesis of coumarin heterocycles, which include 3-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate, has been a topic of interest for many organic and pharmaceutical chemists . These methods are carried out in classical and non-classical conditions, particularly under green conditions such as using green solvent, catalyst, and other procedures .Molecular Structure Analysis

The crystal structure of a similar compound, 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate, has been studied . The dihedral angle between the planes of the coumarin ring system and the benzene ring is 48.04 (10)° . The central CO2 group subtends a dihedral angle of 27.15 (11)° with the coumarin ring system and 74.86 (13)° with the benzene ring .Chemical Reactions Analysis

The reaction of 2-imino-2H-chromene-3-carboxamides with benzohydrazide in an acidic medium can lead to the formation of 2-(N-aroylhydrazono)-2H-chromene-3-carboxamides . This procedure is based on the rearrangement of these carboxamides .Scientific Research Applications

- Researchers have investigated the cytotoxic effects of this compound against oral human normal and tumor cells . Its potential as an anticancer agent makes it a promising candidate for further exploration.

- Coumarin derivatives, including 2-oxo-2H-chromene-3-carboxylates, have been studied for their anticoagulant properties . Understanding their mechanisms of action and potential clinical applications is crucial for developing safer anticoagulant drugs.

- Some studies suggest that coumarin derivatives exhibit antibacterial and antifungal activities . Investigating the specific effects of 3-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate in this context could provide valuable insights.

Anticancer Properties

Anti-Coagulant Activity

Antibacterial and Antifungal Effects

Future Directions

The future directions for the study of 3-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate and similar compounds could include further investigation into their synthesis methods, particularly under green conditions . Additionally, more research could be conducted into their biological properties and potential applications in the pharmaceutical industry .

Mechanism of Action

Target of Action

Coumarin derivatives, to which this compound belongs, have been extensively studied for their biological activities . They have been found to interact with a variety of targets, including enzymes like pancreatic lipase , and have shown potential in treating various conditions such as HIV, cancer, microbial infections, and inflammation .

Mode of Action

For instance, some coumarin derivatives inhibit pancreatic lipase, an enzyme crucial for fat digestion . The compound binds to the active site of the enzyme, preventing it from breaking down dietary fats.

Biochemical Pathways

For example, some coumarin derivatives have been found to inhibit the activity of enzymes involved in lipid metabolism, thereby affecting the associated biochemical pathways .

Result of Action

Based on the known effects of similar coumarin derivatives, it can be inferred that this compound may have potential therapeutic effects in various conditions, including hiv, cancer, microbial infections, and inflammation .

properties

IUPAC Name |

(3-methoxyphenyl) 2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12O5/c1-20-12-6-4-7-13(10-12)21-16(18)14-9-11-5-2-3-8-15(11)22-17(14)19/h2-10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDDNXQQRWEJGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)OC(=O)C2=CC3=CC=CC=C3OC2=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(3-Oxo-3-thiomorpholin-4-ylpropyl)pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B2471032.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-chloro-5-(trifluoromethyl)phenyl)acetamide](/img/structure/B2471033.png)

![4-((4-Oxospiro[chroman-2,4'-piperidin]-1'-yl)sulfonyl)benzoic acid](/img/structure/B2471041.png)

![3-(3-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2471042.png)

![5-(3-Chlorophenyl)-3-[(3-fluorophenyl)methyl]-8-thia-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraene-4,6-dione](/img/structure/B2471046.png)

![N-[5-(3-chloro-4-methylbenzyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2471047.png)

![5-(6-Methylpyrimidin-4-yl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2471048.png)

![N-(4-fluorobenzyl)-2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2471051.png)

![N-((1-(3-cyanopyridin-2-yl)piperidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2471053.png)

![4-ethoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2471055.png)